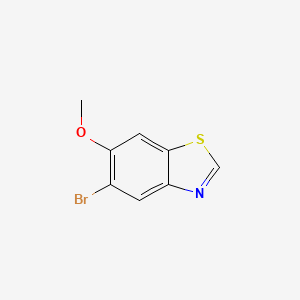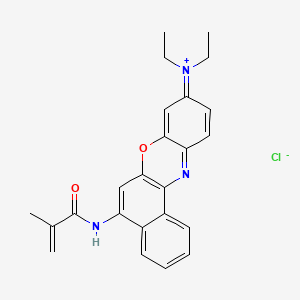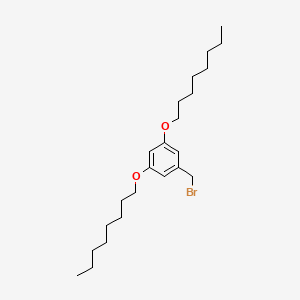
9,9'-(5-Chloro-1,3-phenylene)diphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is an organic compound with the molecular formula C₃₄H₂₁Cl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom attached to a phenylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.
Catalyst: Palladium(II) acetate.
Ligand: Tri(o-tolyl)phosphine.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions.
The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.
Industrial Production Methods
Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9’-(5-Bromo-1,3-phenylene)diphenanthrene
- 9,9’-(5-Methyl-1,3-phenylene)diphenanthrene
- 9,9’-(5-Nitro-1,3-phenylene)diphenanthrene
Uniqueness
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C34H21Cl |
|---|---|
Poids moléculaire |
465.0 g/mol |
Nom IUPAC |
9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene |
InChI |
InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H |
Clé InChI |
TTWDNKYZUHWLEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)




![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)






